methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate
Overview
Description
Methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a methylsulfonyl group, a benzoyl group, and an amino benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the methylsulfonyl-phenyl-amino intermediate: This step involves the reaction of methylsulfonyl chloride with aniline in the presence of a base such as triethylamine.
Benzoylation: The intermediate is then reacted with benzoyl chloride to form the benzoyl derivative.
Coupling with methyl 2-aminobenzoate: The final step involves coupling the benzoyl derivative with methyl 2-aminobenzoate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Industrial Applications: The compound can be used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl group and have similar biological activities.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound also contains the methylsulfonylphenyl group and is studied for its selective COX-2 inhibitory activity.
Uniqueness
Methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 2-[[4-[(N-methylsulfonylanilino)methyl]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-30-23(27)20-10-6-7-11-21(20)24-22(26)18-14-12-17(13-15-18)16-25(31(2,28)29)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLRQHFCOWXRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360393 | |
Record name | methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5729-77-1 | |
Record name | methyl 2-[[4-[(methylsulfonyl-phenyl-amino)methyl]benzoyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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